The synthesis of OTS964 involves several key steps that utilize established organic chemistry techniques. The compound is a dimethylated derivative of OTS514. Although specific synthetic routes are not detailed in the available literature, it generally includes the formation of the thienoquinoline core followed by functionalization to introduce the dimethylamino group and other substituents .
OTS964 features a complex molecular structure characterized by a thienoquinoline core. Its structural formula can be represented as follows:
The three-dimensional structure allows for interactions with the ATP-binding site of TOPK, facilitating its inhibitory action.
The mechanism by which OTS964 exerts its effects involves inhibition of TOPK activity, disrupting normal kinase signaling pathways that are crucial for cell proliferation and survival. The inhibition leads to:
Experimental data indicate that treatment with OTS964 results in significant decreases in cell viability and increased apoptotic markers in sensitive cancer cell lines .
Relevant analyses have shown that OTS964 maintains its potency across various experimental conditions .
OTS964 has significant potential in scientific research, particularly within oncology:
In vivo studies have demonstrated promising results where OTS964 administration resulted in tumor growth inhibition without significant side effects . Its application as a PET imaging agent has also been explored, enhancing its utility in clinical settings .
T-LAK cell-originated protein kinase (TOPK), also termed PDZ-binding kinase (PBK), is a serine/threonine kinase critically involved in mitotic regulation. Its expression peaks during the G2/M phase transition, where it orchestrates:
TOPK’s oncogenic role is amplified through a positive feedback loop with ERK2, which potentiates uncontrolled proliferation independent of Raf/MEK signaling [2] [3]. This pathway dysregulation allows cancer cells to bypass apoptosis and genomic surveillance.
TOPK is overexpressed in >20 cancer types with minimal expression in normal tissues (excluding testes and placenta). Key clinical correlations include:
Table 1: TOPK Overexpression in Human Cancers
Cancer Type | Overexpression Rate | Clinical Correlation | Study Source |
---|---|---|---|
Osteosarcoma | 83.3% (IHC) | Shorter OS (HR=3.1; p<0.001) | Mol Oncol (2021) [1] |
Glioblastoma | 89% (Grade IV) | Ki67 co-expression (r=0.82; p<0.001) | Oncotarget (2018) [7] |
Acute Myeloid Leukemia | 70% (FLT3-ITD subset) | Resistance to FLT3 inhibitors | Oncotarget (2015) [4] |
Colorectal Cancer | 60-75% | Metastasis via β-catenin/MMP-9 activation | Cell Death Dis (2018) [2] [3] |
Mechanistically, TOPK drives invasion by upregulating matrix metalloproteinases (MMP-2/9) and activating β-catenin/TCF signaling [2] [6]. In glioma, TOPK expression directly correlates with tumor grade and Ki67 index (p<0.001) [7].
TOPK’s tumor-restricted expression and dual roles in mitosis and survival signaling make it an ideal therapeutic target because:
These properties position TOPK inhibitors to address unmet needs in chemotherapy-resistant and high-risk malignancies.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8